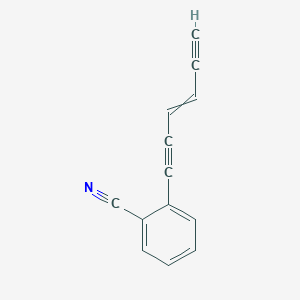
2-(Hex-3-ene-1,5-diyn-1-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hex-3-ene-1,5-diyn-1-yl)benzonitrile is a chemical compound with the molecular formula C13H7N It is characterized by the presence of a benzonitrile group attached to a hex-3-ene-1,5-diyn-1-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hex-3-ene-1,5-diyn-1-yl)benzonitrile typically involves the coupling of a benzonitrile derivative with a hex-3-ene-1,5-diyn-1-yl precursor. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions usually include the use of a base such as triethylamine or potassium carbonate and a solvent like tetrahydrofuran or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale Sonogashira coupling reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Hex-3-ene-1,5-diyn-1-yl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to the formation of alkenes or alkanes.
Substitution: The benzonitrile group can participate in nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, osmium tetroxide, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or ketones, while reduction can produce alkenes or alkanes. Substitution reactions can result in the formation of amides, esters, or thioethers.
Scientific Research Applications
2-(Hex-3-ene-1,5-diyn-1-yl)benzonitrile has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It can be used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 2-(Hex-3-ene-1,5-diyn-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(3-Hexene-1,5-diyn-1-yl)benzonitrile: A closely related compound with similar structural features.
2-[6-(3-Methoxyphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile: Another derivative with additional functional groups.
Uniqueness
2-(Hex-3-ene-1,5-diyn-1-yl)benzonitrile is unique due to its specific combination of a benzonitrile group and a hex-3-ene-1,5-diyn-1-yl chain. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activity further enhance its significance in scientific studies.
Properties
CAS No. |
685830-33-5 |
|---|---|
Molecular Formula |
C13H7N |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
2-hex-3-en-1,5-diynylbenzonitrile |
InChI |
InChI=1S/C13H7N/c1-2-3-4-5-8-12-9-6-7-10-13(12)11-14/h1,3-4,6-7,9-10H |
InChI Key |
ZZLUAXYMBKYWII-UHFFFAOYSA-N |
Canonical SMILES |
C#CC=CC#CC1=CC=CC=C1C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















